molecular formula C25H17N5O2S B11580759 (5Z)-2-(furan-2-yl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(furan-2-yl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11580759
M. Wt: 451.5 g/mol
InChI Key: ZDLDDAMWBITPMX-STZFKDTASA-N
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Description

(5Z)-2-(FURAN-2-YL)-5-{[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound with a unique structure that combines several heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(FURAN-2-YL)-5-{[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the triazolo-thiazole core, followed by the introduction of the furan and pyrazole moieties. Reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product.

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized for yield and cost-effectiveness. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of catalysts and solvents that can be recycled reduces the environmental impact and improves the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(FURAN-2-YL)-5-{[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium

Properties

Molecular Formula

C25H17N5O2S

Molecular Weight

451.5 g/mol

IUPAC Name

(5Z)-2-(furan-2-yl)-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C25H17N5O2S/c1-16-9-11-17(12-10-16)22-18(15-29(27-22)19-6-3-2-4-7-19)14-21-24(31)30-25(33-21)26-23(28-30)20-8-5-13-32-20/h2-15H,1H3/b21-14-

InChI Key

ZDLDDAMWBITPMX-STZFKDTASA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=CO5)S3)C6=CC=CC=C6

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=CO5)S3)C6=CC=CC=C6

Origin of Product

United States

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